molecular formula C13H12F2N2O3 B13919758 Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate

Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate

Cat. No.: B13919758
M. Wt: 282.24 g/mol
InChI Key: BTPQPRXQEYUWIT-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely used in various fields due to their unique chemical properties. This particular compound is characterized by the presence of a difluoromethoxy group attached to a phenyl ring, which is further connected to an imidazole ring with an ethyl ester group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate typically involves the cyclization of amido-nitriles in the presence of suitable catalysts. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent cyclization. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and the imidazole nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, oxides, and reduced derivatives, which can be further utilized in different applications.

Scientific Research Applications

Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or activation of specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(difluoromethoxy)phenylimidazole-4-carboxylate
  • Methyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate
  • Ethyl 3-[2-(trifluoromethoxy)phenyl]imidazole-4-carboxylate

Uniqueness

This compound is unique due to the presence of the difluoromethoxy group, which imparts specific chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are desired, such as in drug development and material science.

Properties

Molecular Formula

C13H12F2N2O3

Molecular Weight

282.24 g/mol

IUPAC Name

ethyl 3-[2-(difluoromethoxy)phenyl]imidazole-4-carboxylate

InChI

InChI=1S/C13H12F2N2O3/c1-2-19-12(18)10-7-16-8-17(10)9-5-3-4-6-11(9)20-13(14)15/h3-8,13H,2H2,1H3

InChI Key

BTPQPRXQEYUWIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CN1C2=CC=CC=C2OC(F)F

Origin of Product

United States

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